molecular formula C12H16BrN3O2 B1487008 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine CAS No. 2137931-91-8

1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine

Cat. No. B1487008
CAS RN: 2137931-91-8
M. Wt: 314.18 g/mol
InChI Key: GSMHQNGSBDVKCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, nitration, and piperazine ring formation. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Synthesis and Chemical Applications

1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine, through its structural components, plays a critical role in the synthesis of complex organic molecules. Its utility in forming new chemical entities showcases its importance in the field of synthetic organic chemistry, contributing significantly to the development of pharmaceuticals, agrochemicals, and various organic materials.

For instance, research demonstrates the compound's use in creating N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for further chemical transformations used in medicine, pesticides, and other chemical industries. This highlights the compound's role in facilitating diverse synthetic pathways and contributing to low-cost, efficient, and environmentally friendly production processes (Wang Ling-ya, 2015).

Antimicrobial and Antitubercular Activity

This compound derivatives have been explored for their potential antimicrobial activities. For example, certain derivatives have shown promise in combating microbial infections, underscoring the compound's relevance in the search for new antimicrobial agents. This application is particularly crucial in the era of increasing antibiotic resistance, highlighting the compound's potential in contributing to the development of novel antimicrobial strategies.

Photochemistry and Environmental Sensing

Derivatives of this compound have found applications in photochemistry, where they are used to study and develop light-responsive materials. These materials have potential applications in various fields, including environmental sensing, where they can be utilized to detect and respond to changes in environmental conditions.

Research into the photochemistry of 2-hydroxy-5-nitrobenzyl bromide derivatives, closely related to this compound, has provided insights into their reactivity and potential use in developing environmental probes. This includes understanding the specificity of these compounds for certain amino acids in proteins, which could be leveraged for designing sensitive and selective sensors for biological and environmental monitoring (G. M. Loudon, D. Koshland, 1970).

properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMHQNGSBDVKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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